molecular formula C11H16N2O2 B1401143 4-amino-3-ethoxy-N-ethylbenzamide CAS No. 912838-92-7

4-amino-3-ethoxy-N-ethylbenzamide

Cat. No. B1401143
CAS RN: 912838-92-7
M. Wt: 208.26 g/mol
InChI Key: BKAMJYCHHKIUPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-amino-3-ethoxy-N-ethylbenzamide” is a chemical compound . It has a molecular formula of C11H16N2O2 . The compound is solid in its physical form .

Scientific Research Applications

Gastroprokinetic Activity

4-Amino-3-ethoxy-N-ethylbenzamide derivatives demonstrate potential in gastroprokinetic activity, influencing gastric emptying processes. Studies reveal that modifications in the structure of these compounds, such as altering heteroalicycles, can significantly impact their gastric emptying activity, as seen in various benzamides (Morie, Kato, Harada, Yoshida, Fujiwara, & Matsumoto, 1995). Another study focused on the synthesis and gastroprokinetic activity of specific N-(4-amino-5-chloro-2-methoxyphenyl)-4-benzyl-2-morpholineacetamide compounds, indicating the importance of the amide bond for potent gastroprokinetic activity (Kalo, Morie, Yoshida, Fujiwara, & Kon, 1995).

Polarizability and Refractivity Studies

The compound's molar refractivity and polarizability have been studied, highlighting its potential in understanding drug interactions in biological systems. Such studies are crucial for developing new drugs with enhanced efficacy and reduced side effects (Sawale, Kalyankar, George, & Deosarkar, 2016).

Chromatographic Analysis

Research on the chromatographic elution characteristics of substituted N-ethylbenzamides, including derivatives of 4-amino-3-ethoxy-N-ethylbenzamide, provides insights into the behavior of these compounds in various chromatographic systems. This research is vital for the development of more efficient methods for the separation and analysis of these compounds in complex mixtures (Lehtonen, 1983).

Transformation and Excretion in Biological Systems

Studies have been conducted to understand the transformation and excretion of 4-amino-3-ethoxy-N-ethylbenzamide derivatives in biological systems. These studies help in understanding the metabolism and elimination pathways of these compounds, which is crucial for assessing their safety and efficacy as drugs (Arita, Hori, Ito, Ichikawa, & Uesugi, 1970).

Electrochemical Oxidation and Antioxidant Activity

Research on the electrochemical oxidation of amino-substituted benzamides, including 4-amino-3-ethoxy-N-ethylbenzamide derivatives, plays a significant role in understanding their antioxidant activity. This type of study is crucial for the development of new antioxidant compounds for therapeutic purposes (Jovanović, Miličević, Jadreško, & Hranjec, 2020).

Toxicity and Transformation in Cellular Models

3-Aminobenzamide, a compound structurally related to 4-amino-3-ethoxy-N-ethylbenzamide, has been studied for its effects on the toxicity and transformation of certain chemicals in cell models. Such studies contribute to a better understanding of the interaction between these compounds and cellular processes, important for assessing their potential risks and benefits (Lubet, McCarvill, Putman, Schwartz, & Schechtman, 1984).

properties

IUPAC Name

4-amino-3-ethoxy-N-ethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-3-13-11(14)8-5-6-9(12)10(7-8)15-4-2/h5-7H,3-4,12H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKAMJYCHHKIUPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC(=C(C=C1)N)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-amino-3-ethoxy-N-ethylbenzamide

Synthesis routes and methods I

Procedure details

Name
CCNC(=O)c1ccc([N+](=O)[O-])c(OCC)c1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 3-ethoxy-N-ethyl-4-nitrobenzamide (0.72 g) obtained in Example 131b) in ethanol (15 ml) was added 10% Pd/C (50% wet) (0.07 g), and the mixture was stirred at room temperature overnight under a hydrogen atmosphere. The reaction mixture was filtered through celite, and the filtrate was evaporated under reduced pressure. The residue was purified by silica gel column (ethyl acetate/hexane=1/1 to ethyl acetate) to give the title compound as a colorless oil (0.53 g, 84%).
Name
3-ethoxy-N-ethyl-4-nitrobenzamide
Quantity
0.72 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
0.07 g
Type
catalyst
Reaction Step One
Yield
84%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-amino-3-ethoxy-N-ethylbenzamide
Reactant of Route 2
Reactant of Route 2
4-amino-3-ethoxy-N-ethylbenzamide
Reactant of Route 3
4-amino-3-ethoxy-N-ethylbenzamide
Reactant of Route 4
Reactant of Route 4
4-amino-3-ethoxy-N-ethylbenzamide
Reactant of Route 5
4-amino-3-ethoxy-N-ethylbenzamide
Reactant of Route 6
Reactant of Route 6
4-amino-3-ethoxy-N-ethylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.